molecular formula C22H27F3N2O3 B3481905 1-{[2-(Trifluoromethyl)phenyl]methyl}-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

1-{[2-(Trifluoromethyl)phenyl]methyl}-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B3481905
M. Wt: 424.5 g/mol
InChI Key: VXKHFXUNWBMNJM-UHFFFAOYSA-N
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Description

1-{[2-(Trifluoromethyl)phenyl]methyl}-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a complex organic compound characterized by the presence of trifluoromethyl and trimethoxyphenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(Trifluoromethyl)phenyl]methyl}-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to nucleophilic substitution reactions to introduce the trifluoromethyl and trimethoxyphenyl groups. The final step involves the cyclization of the intermediate to form the piperazine ring under controlled conditions, such as specific temperatures and the use of catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{[2-(Trifluoromethyl)phenyl]methyl}-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as halides, under controlled temperatures and pH.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

1-{[2-(Trifluoromethyl)phenyl]methyl}-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-{[2-(Trifluoromethyl)phenyl]methyl}-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-{[2-(Trifluoromethyl)phenyl]methyl}-4-[(3,4-dimethoxyphenyl)methyl]piperazine
  • 1-{[2-(Trifluoromethyl)phenyl]methyl}-4-[(3,5-dimethoxyphenyl)methyl]piperazine

Comparison: Compared to similar compounds, 1-{[2-(Trifluoromethyl)phenyl]methyl}-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is unique due to the presence of three methoxy groups on the phenyl ring, which may enhance its reactivity and biological activity. The trifluoromethyl group also contributes to its distinct chemical properties, such as increased lipophilicity and stability.

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N2O3/c1-28-19-12-16(13-20(29-2)21(19)30-3)14-26-8-10-27(11-9-26)15-17-6-4-5-7-18(17)22(23,24)25/h4-7,12-13H,8-11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKHFXUNWBMNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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